molecular formula C19H26N4O3 B2828395 6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one CAS No. 1340762-43-7

6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2828395
CAS No.: 1340762-43-7
M. Wt: 358.442
InChI Key: BMRWPRYIYVLCLP-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydropyrimidin-4-one core substituted at positions 2, 3, and 4. Key structural elements include:

  • Position 6: Ethyl group, enhancing lipophilicity and steric bulk.
  • Position 2: Morpholin-4-yl group, a common pharmacophore in kinase inhibitors, improving solubility and binding via hydrogen bonding .

Synthetic routes likely involve multi-step alkylation or coupling reactions, analogous to methods in and , such as bromomethyl intermediate formation followed by nucleophilic substitution with morpholine . Purification via flash chromatography (common in ) is inferred .

Properties

IUPAC Name

6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-morpholin-4-ylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-5-15-10-17(24)23(19(21-15)22-6-8-26-9-7-22)12-16-14(3)18(25-4)13(2)11-20-16/h10-11H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRWPRYIYVLCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC3=NC=C(C(=C3C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to minimize waste and maximize yield .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Dihydropyrimidinone Derivatives

Compound Name Core Structure Substituents Key Differences Potential Implications
Target Compound 3,4-Dihydropyrimidin-4-one 6-Ethyl, 2-Morpholinyl, 3-(Pyridinylmethyl) N/A Balanced lipophilicity; kinase inhibition potential
5-Ethyl-6-Hydroxy-3-(4-Methoxyphenyl)-2-Sulfanyl-3,4-Dihydropyrimidin-4-one () 3,4-Dihydropyrimidin-4-one 6-Hydroxy, 2-Sulfanyl, 3-(4-Methoxyphenyl) Sulfanyl (electron-rich) vs. morpholinyl; hydroxy vs. ethyl Increased polarity; altered metabolic stability

Pyridazine and Triazine Derivatives

| 6-[[4-(Dimethylamino)-6-Morpholino-1,3,5-Triazin-2-yl]Oxy]Pyridazin-3-ol () | Pyridazin-3-ol | Triazin-2-yloxy with morpholinyl and dimethylamino | Triazine-pyridazine linkage vs. dihydropyrimidinone | Potential dual hydrogen bonding; distinct target engagement (e.g., phosphodiesterase inhibition) |

Thieno- and Pyrido-Pyrimidine Derivatives

| 2-Chloro-4-Morpholinyl-Thieno[3,2-d]Pyrimidines () | Thieno[3,2-d]pyrimidine | Chloro, morpholinyl, and alkyl/piperazinyl groups | Thienopyrimidine core vs. dihydropyrimidinone | Enhanced planar rigidity; kinase inhibition (e.g., PI3K/mTOR) | | Pyrido[1,2-a]Pyrimidin-4-ones () | Pyrido[1,2-a]pyrimidin-4-one | Varied aryl/heterocyclic substituents | Fused pyridine ring vs. dihydropyrimidinone | Broader π-π interactions; CNS or anticancer applications |

Structural and Functional Implications

  • Morpholinyl Group : Present in the target compound and –6. Enhances solubility and serves as a hydrogen bond acceptor, critical for kinase binding pockets .
  • Ethyl vs. Hydroxy/Sulfanyl : The target’s ethyl group (position 6) increases lipophilicity compared to ’s polar hydroxy and sulfanyl groups, suggesting divergent ADME profiles .
  • Heterocyclic Linkages: ’s triazine-pyridazine system may target different enzymes (e.g., purine-binding sites) compared to the dihydropyrimidinone core .

Biological Activity

The compound 6-ethyl-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one is a novel heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general procedure includes the formation of the pyrimidine ring followed by the introduction of the morpholine and pyridine substituents. The reaction conditions often involve the use of solvents like DMF (N,N-Dimethylformamide) and reagents such as sodium methanolate.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of similar compounds containing pyrimidine and pyridine moieties. For instance, related derivatives have shown significant inhibition of alpha-amylase and PTP-1B enzymes, which are crucial targets in diabetes management. The IC50 values for these compounds ranged from 0.91 μM to 4.58 μM, indicating strong inhibitory effects compared to standard drugs like acarbose.

CompoundIC50 (μM)Target Enzyme
6-Ethyl Compound4.58Alpha-Amylase
Standard Drug1.58Alpha-Amylase
Related Compound0.91PTP-1B
Standard Drug1.35PTP-1B

Anticancer Activity

The compound's structural features suggest potential anticancer activity, particularly through the inhibition of fibroblast growth factor receptor (FGFR) tyrosine kinases. Studies on similar compounds have demonstrated significant antitumor effects in xenograft models, supporting further investigation into this compound's efficacy against various cancer types.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties. In vitro tests against common pathogens such as E. coli and Candida albicans have shown promising results, with some derivatives achieving inhibition zones exceeding 20 mm.

Case Studies

  • Antidiabetic Study : A recent study evaluated a series of pyrimidine derivatives for their antidiabetic properties. The findings indicated that modifications at the pyridine position significantly enhanced enzyme inhibition, suggesting that similar modifications could improve the efficacy of our target compound.
  • Anticancer Evaluation : In a study involving various FGFR inhibitors, compounds structurally related to our target demonstrated potent anticancer effects in bladder cancer models, leading to a recommendation for further clinical evaluations.

Q & A

Q. What in vivo models are suitable for evaluating toxicity and efficacy?

  • Methodological Answer :
  • Rodent models : Use Sprague-Dawley rats for acute toxicity (LD₅₀) and xenograft models (e.g., HCT-116 tumors) for antitumor efficacy.
  • Dose optimization : Apply allometric scaling from in vitro IC₅₀ values to determine mg/kg dosing regimens .

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